molecular formula C13H19N3O4 B13082797 tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)(methyl)carbamate

tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)(methyl)carbamate

Cat. No.: B13082797
M. Wt: 281.31 g/mol
InChI Key: MEBBLANHJIHPAI-GIDUJCDVSA-N
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Description

tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)(methyl)carbamate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxyimino group, and a methoxypyridinyl moiety. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

The synthesis of tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)(methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the hydroxyimino group: This step involves the reaction of an aldehyde or ketone with hydroxylamine to form the hydroxyimino group.

    Introduction of the methoxypyridinyl moiety: This can be achieved through a substitution reaction where a suitable pyridine derivative is reacted with a methoxy group.

    Formation of the carbamate group: This step involves the reaction of an amine with tert-butyl chloroformate to form the carbamate group.

Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .

Chemical Reactions Analysis

tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)(methyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to form amines.

    Substitution: The methoxypyridinyl moiety can undergo nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and tert-butyl alcohol.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)(methyl)carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or receptors. The methoxypyridinyl moiety can participate in π-π interactions or act as a ligand in coordination chemistry. The carbamate group can undergo hydrolysis, releasing the active amine, which can interact with biological targets .

Comparison with Similar Compounds

tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)(methyl)carbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

tert-butyl N-[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]-N-methylcarbamate

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(17)16(4)10-7-14-8-11(19-5)9(10)6-15-18/h6-8,18H,1-5H3/b15-6+

InChI Key

MEBBLANHJIHPAI-GIDUJCDVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)C1=CN=CC(=C1/C=N/O)OC

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CN=CC(=C1C=NO)OC

Origin of Product

United States

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